-Cyano-3-methylpyridine is a heterocyclic aromatic compound with the chemical formula C7H6N2. It is a white to beige crystalline powder with a melting point of 83-87°C. While not as widely studied as some other pyridines, researchers have explored various methods for its synthesis and characterization.
One method involves the condensation of acetamide and cyanoacetaldehyde, followed by cyclization and deamination []. Another approach utilizes the Knoevenagel condensation of malononitrile and acetophenone, followed by ring closure and decarboxylation []. These studies not only establish synthetic routes for 2-Cyano-3-methylpyridine but also contribute to the understanding of its chemical properties and reactivity.
While research on 2-Cyano-3-methylpyridine is not extensive, some studies have explored its potential applications in various scientific fields:
2-Cyano-3-methylpyridine is an organic compound with the molecular formula and a molecular weight of 118.14 g/mol. It is characterized by a pyridine ring with a cyano group and a methyl group at the 2 and 3 positions, respectively. This compound appears as a beige solid, with a melting point ranging from 83 to 87 °C and a boiling point of approximately 141 °C . Its structure contributes to its unique chemical properties, making it valuable in various synthetic applications.
Currently, there's no documented information on the specific mechanism of action of 2-CMP in biological systems or its interaction with other molecules.
As with most chemicals, it's advisable to handle 2-CMP with caution due to its unknown properties. Here are some general safety considerations for substituted pyridines:
These reactions highlight its versatility as a building block in organic synthesis.
Several methods exist for synthesizing 2-cyano-3-methylpyridine:
These methods illustrate the compound's accessibility through various synthetic pathways.
2-Cyano-3-methylpyridine finds applications in:
Its functional groups allow for further chemical modifications, enhancing its utility in different fields.
Interaction studies involving 2-cyano-3-methylpyridine primarily focus on its reactivity with electrophiles and nucleophiles. Its cyano group can engage in nucleophilic addition reactions, while the pyridine nitrogen can act as a base or nucleophile under specific conditions. These interactions are essential for understanding its role in synthetic chemistry and potential biological effects.
Several compounds share structural similarities with 2-cyano-3-methylpyridine. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Cyanopyridine | Cyano group at position 3 | Used in the synthesis of agrochemicals |
| 4-Cyanopyridine | Cyano group at position 4 | Exhibits different reactivity patterns |
| 2-Methylpyridine | Methyl group at position 2 only | Lacks cyano functionality; used in solvents |
| Nicotine | Contains pyridine ring; additional functional groups | Known for its biological activity |
The presence of both cyano and methyl groups in 2-cyano-3-methylpyridine enhances its reactivity compared to other similar compounds, making it particularly useful in organic synthesis.
Corrosive;Acute Toxic;Irritant